2,2,3-Trimethylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethylpentan-1-ol is an organic compound with the molecular formula C8H18O It is a branched-chain alcohol, characterized by the presence of three methyl groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylpentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then reacted with a carbonyl compound, such as an aldehyde or ketone, to produce the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of the corresponding ketone or aldehyde. This process is carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid, depending on the reaction conditions and the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2,2,3-Trimethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. In enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of specific enzymes .
Comparison with Similar Compounds
2,2,3-Trimethylpentan-1-ol can be compared with other similar compounds, such as:
2,2,4-Trimethylpentan-1-ol: Another branched-chain alcohol with similar properties but different structural arrangement.
2,3,4-Trimethylpentan-1-ol: A compound with a different methyl group arrangement, leading to variations in reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
57409-53-7 |
---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2,2,3-trimethylpentan-1-ol |
InChI |
InChI=1S/C8H18O/c1-5-7(2)8(3,4)6-9/h7,9H,5-6H2,1-4H3 |
InChI Key |
GBONVOIRPAJSLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.